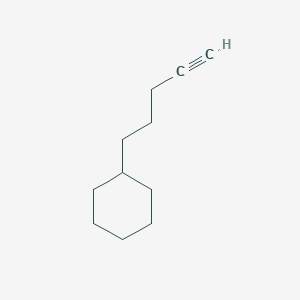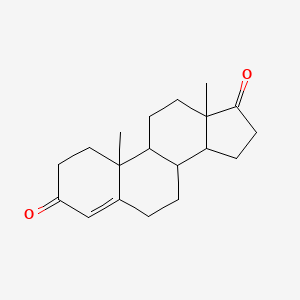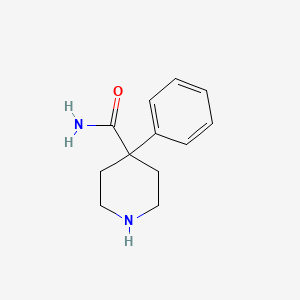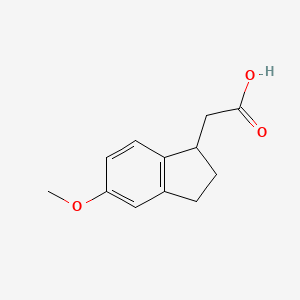
3,3-diphenyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diphenyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C21H16O It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the third carbon of the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation of diphenylmethane with phthalic anhydride, followed by cyclization. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3-diphenyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Phenyl-1-indanone: Lacks one phenyl group compared to 3,3-diphenyl-2,3-dihydro-1H-inden-1-one.
1-Indanone: The parent compound without any phenyl substitution.
Indane-1,3-dione: A related compound with a different functional group arrangement.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
55010-17-8 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O/c22-20-15-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14H,15H2 |
Clé InChI |
SOXFTCCVYBFENS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8810446.png)
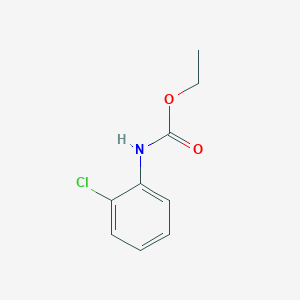
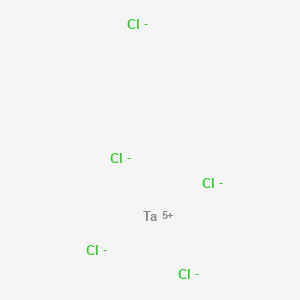
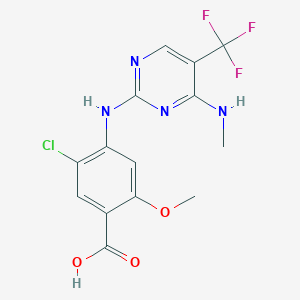
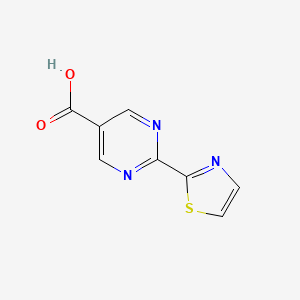

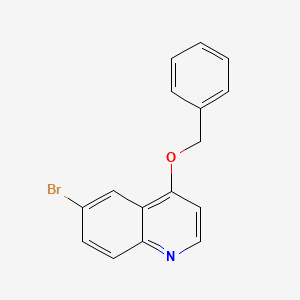
![6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8810497.png)
